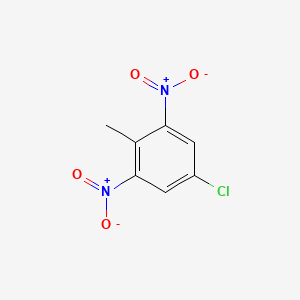

4-Chloro-2,6-dinitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPIENQOWOJEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dinitrotoluene

This technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-2,6-dinitrotoluene, a key intermediate in the production of various organic compounds. The synthesis is a two-step process commencing with the nitration of p-chlorotoluene, followed by a subsequent nitration of the resulting isomeric mixture. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential nitration process. The initial step involves the mononitration of p-chlorotoluene using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of two primary isomers: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361). The 4-chloro-2-nitrotoluene isomer is the desired intermediate for the subsequent step.

The second step involves the further nitration of the 4-chloro-2-nitrotoluene intermediate. This is accomplished by reacting it with a stronger nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid, to introduce a second nitro group at the 6-position of the aromatic ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Product | Yield |

| 1 | Mononitration | p-Chlorotoluene | 65% Nitric Acid, 96% Sulfuric Acid | 50-55 | 2 hours | 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene | ~65% of 4-chloro-2-nitrotoluene in the isomeric mixture |

| 2 | Dinitration | 4-Chloro-2-nitrotoluene | Fuming Nitric Acid (d=1.5), Concentrated Sulfuric Acid (d=1.84) | 60-70 | Not specified | This compound | 87% (crude) |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

This protocol details the mononitration of p-chlorotoluene to produce a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

Materials:

-

p-Chlorotoluene

-

65% Nitric Acid

-

96% Sulfuric Acid

-

Water

-

Chloroform

-

Sodium Sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, disperse 3.3 mL of water in 39.5 mmol of p-chlorotoluene.

-

Prepare a nitrating mixture by carefully adding 3.0 mL of 65% nitric acid to 13.2 mL of 96% sulfuric acid, ensuring the mixture is cooled.

-

While stirring the p-chlorotoluene dispersion, add the nitrating mixture dropwise, maintaining the reaction temperature between 50-55°C.

-

After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.

-

Upon completion, add 50 mL of water to the reaction mixture.

-

Extract the product from the aqueous layer three times with 50 mL portions of chloroform.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

The solvent is then removed under reduced pressure to yield the crude product mixture. The major component, 4-chloro-2-nitrotoluene (approximately 65% of the mixture), can be separated from 4-chloro-3-nitrotoluene by vacuum distillation.[1]

Step 2: Synthesis of this compound

This protocol describes the nitration of 4-chloro-2-nitrotoluene to the final product, this compound.

Materials:

-

4-Chloro-2-nitrotoluene

-

Fuming Nitric Acid (d=1.5)

-

Concentrated Sulfuric Acid (d=1.84)

-

Ice

Procedure:

-

In a reaction vessel, dissolve 171.5 parts by weight of 4-chloro-2-nitrotoluene in 500 parts by weight of concentrated sulfuric acid (d=1.84).

-

Cool the mixture and slowly add 100 parts by weight of fuming nitric acid (d=1.5), ensuring the temperature does not exceed 70°C.

-

After the addition of nitric acid, heat the reaction mixture to 60-70°C.

-

Once the reaction is complete, pour the mixture onto a sufficient amount of ice to precipitate the product.

-

Filter the precipitated solid and wash it with water until the washings are neutral.

-

The resulting crude this compound can be dried. The reported yield of the crude product is 188 parts by weight (87% of the theoretical yield).

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,6-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dinitrotoluene is a chlorinated and nitrated aromatic compound. Its physicochemical properties are of significant interest in various fields, including chemical synthesis, environmental science, and toxicology. This technical guide provides a comprehensive overview of the available data on the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available computed and limited experimental data for this compound and its related isomers for comparative purposes.

| Property | This compound (Predicted/Limited Data) | 2,4-Dinitrotoluene (Experimental)[1][2] | 2,6-Dinitrotoluene (Experimental)[1][2] | 4-Chloro-2-nitrotoluene (B43163) (Experimental) |

| Molecular Formula | C₇H₅ClN₂O₄[3] | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆ClNO₂[4] |

| Molecular Weight | 216.58 g/mol [3] | 182.13 g/mol | 182.13 g/mol | 171.58 g/mol [4] |

| Melting Point | Data not available | 66-70 °C | 60-65 °C | 37-38 °C[4] |

| Boiling Point | Data not available | 300 °C (decomposes) | 285 °C | 238 °C |

| Water Solubility | Data not available | 270 mg/L at 20 °C | 150 mg/L at 20 °C | Low |

| logP (Octanol-Water Partition Coefficient) | Data not available | 1.98 | 2.04 | 2.7 |

| Vapor Pressure | Data not available | 0.00015 mmHg at 20 °C | 0.0002 mmHg at 20 °C | Data not available |

| Appearance | Pale yellow crystalline solid (predicted) | Pale yellow to yellow crystalline solid | Yellowish needles or solid | Yellow solid |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, standard methodologies for aromatic nitro compounds can be applied.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

For non-volatile compounds, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point determination method can be used.

Water Solubility Determination

The shake-flask method is a common technique for determining water solubility. A known amount of the compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both the octanol (B41247) and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

Biological Activity and Toxicity

There is a lack of specific toxicological data for this compound in the available literature. However, the toxicity of related dinitrotoluene (DNT) isomers and chlorinated nitroaromatic compounds has been studied. DNTs are generally considered toxic, with exposure potentially leading to adverse health effects on the central nervous system, heart, and circulatory system.[5][6][7] Specifically, 2,4-DNT and 2,6-DNT have been shown to be hepatocarcinogens in animal studies.[5][7]

Given the structural similarity, it is plausible that this compound may exhibit similar toxicological properties. The presence of the chlorine atom could further influence its metabolic pathways and toxicity profile. The primary routes of exposure to DNTs are inhalation, dermal contact, and ingestion.[8] Due to the potential for toxicity, handling of this compound should be conducted with appropriate personal protective equipment in a well-ventilated area.

The logical relationship for assessing the potential biological activity of this compound based on related compounds is depicted in the following diagram.

Conclusion

This technical guide consolidates the currently available, though limited, information on the physicochemical properties of this compound. While experimental data for this specific compound is scarce, this guide provides predicted values, general experimental protocols for determination of key properties, a plausible synthetic route, and an inferred toxicological profile based on structurally related compounds. Further experimental investigation is necessary to fully characterize this compound and understand its biological significance. Researchers and professionals working with this compound should exercise caution and adhere to strict safety protocols due to the potential toxicity associated with this class of compounds.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. This compound | C7H5ClN2O4 | CID 2749341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profiling of 4-Chloro-2,6-dinitrotoluene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-2,6-dinitrotoluene, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide employs a predictive approach based on the analysis of structurally related compounds, namely 4-chloro-2-nitrotoluene (B43163) and 2,6-dinitrotoluene (B127279). This methodology allows for a reliable estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the target molecule, providing valuable insights for researchers, scientists, and professionals in drug development and materials science.

The following sections detail the predicted spectroscopic data in structured tables, outline the general experimental protocols for acquiring such data, and present a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data of this compound

The spectroscopic data for this compound has been predicted by analyzing the additive effects of the chloro and dinitro functional groups on the toluene (B28343) scaffold, using experimental data from 4-chloro-2-nitrotoluene and 2,6-dinitrotoluene as a reference.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show two signals in the aromatic region and one signal for the methyl protons. The strong electron-withdrawing nature of the two nitro groups is expected to significantly downfield the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 2H | H-3, H-5 |

| ~2.6 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the symmetry of the molecule. The carbon atoms bearing the nitro groups are expected to be significantly deshielded.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~140 | C-4 |

| ~135 | C-1 |

| ~125 | C-3, C-5 |

| ~18 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to be characterized by strong absorptions corresponding to the nitro groups, as well as vibrations from the aromatic ring and the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | -CH₃ stretch |

| ~1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~750 - 700 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of nitro groups and the methyl group.

| m/z | Relative Intensity | Assignment |

| 216/218 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 170/172 | High | [M - NO₂]⁺ |

| 140 | Moderate | [M - NO₂ - CH₂O]⁺ |

| 124 | Moderate | [M - 2NO₂]⁺ |

| 99 | High | [C₆H₂Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

NMR Tube Filling : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[2]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid powder samples.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe after the measurement.

Alternatively, the KBr pellet method can be used:

-

Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation : Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[3]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.[4]

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, including the predictive methodology employed in this guide.

Caption: Workflow for spectroscopic data prediction.

References

An In-depth Technical Guide to 5-Chloro-2-methyl-1,3-dinitrobenzene (CAS Number: 35572-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 35572-79-3, which is confirmed as 5-Chloro-2-methyl-1,3-dinitrobenzene, also referred to as 4-Chloro-2,6-dinitrotoluene. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and analytical methods. While specific biological activity and mechanistic data for this particular chlorinated nitroaromatic compound are limited in publicly accessible literature, this guide also discusses the broader toxicological and metabolic context of dinitrotoluenes (DNTs) to offer a foundational understanding for research and development professionals.

Chemical Identity and Structure

The CAS number 35572-79-3 is predominantly assigned to the chemical compound 5-Chloro-2-methyl-1,3-dinitrobenzene . An alternative, synonymous name for this structure is This compound .

-

Molecular Formula: C₇H₅ClN₂O₄

-

Molecular Weight: 216.58 g/mol

-

Chemical Structure:

Physicochemical Properties

A summary of the available physicochemical data for 5-Chloro-2-methyl-1,3-dinitrobenzene is presented in the table below. It should be noted that some of this data is predicted and may vary based on experimental conditions.

| Property | Value | Source |

| Molecular Weight | 216.579 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 291.1 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 129.8 ± 25.9 °C | [1] |

| Melting Point | Not Available | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted dinitrotoluenes typically involves the nitration of a corresponding toluene (B28343) derivative. For 5-Chloro-2-methyl-1,3-dinitrobenzene (this compound), a common synthetic route is the nitration of 4-chlorotoluene (B122035).

Experimental Protocol: Nitration of 4-Chlorotoluene

This protocol is a general representation of the nitration process and may require optimization for specific yield and purity targets.

Materials:

-

4-Chlorotoluene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Water

-

Chloroform

-

Sodium Sulfate (B86663)

Procedure:

-

A mixture of 65% nitric acid and 96% sulfuric acid is prepared.

-

Water is dispersed in 4-chlorotoluene.

-

While stirring, the nitrating acid mixture is added dropwise to the 4-chlorotoluene dispersion, maintaining the temperature between 50-55°C.

-

The reaction mixture is then stirred at 55°C for approximately 2 hours.

-

After the reaction is complete, water is added, and the mixture is extracted three times with chloroform.

-

The combined organic phases are dried over sodium sulfate and purified, often by column chromatography, to yield the product.

This reaction typically produces a mixture of isomers, with 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene being common products. Further nitration would be required to obtain the dinitro-derivative, and the regioselectivity will be influenced by the directing effects of the existing substituents on the aromatic ring.

Analytical Methods

The analysis of dinitrotoluenes and related compounds often employs a variety of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of nitroaromatic compounds.

-

Gas Chromatography (GC): GC, often coupled with a Thermal Energy Analyzer (TEA) or an Electron Capture Detector (ECD), is used for the separation and detection of DNTs.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

-

Biological Activity and Toxicology (General for Dinitrotoluenes)

DNTs are known to be toxic and are classified as probable human carcinogens by the U.S. Environmental Protection Agency.[2] Their toxicity is linked to their metabolism, which can generate reactive intermediates.

Metabolic Pathway of Dinitrotoluenes

The metabolism of DNTs is a complex process that can lead to the formation of various metabolites, some of which are reactive and can cause cellular damage. The following diagram illustrates a generalized metabolic pathway for DNTs. The reduction of the nitro groups is a key step in their bioactivation.

Caption: Generalized metabolic pathway of dinitrotoluenes.

Experimental Workflow for Genotoxicity Assessment

Assessing the genotoxicity of a compound like 5-Chloro-2-methyl-1,3-dinitrobenzene would typically involve a battery of in vitro and in vivo assays. The following diagram outlines a logical workflow for such an assessment.

Caption: Experimental workflow for genotoxicity assessment.

Conclusion

5-Chloro-2-methyl-1,3-dinitrobenzene (CAS 35572-79-3) is a chlorinated nitroaromatic compound for which physicochemical data and synthetic methodologies are available. However, a significant data gap exists regarding its specific biological activities, mechanism of action, and interaction with cellular signaling pathways. Researchers and drug development professionals should exercise caution and may need to rely on data from structurally related dinitrotoluenes for preliminary assessments. Further investigation into the toxicology and pharmacology of this specific compound is warranted to fully characterize its potential effects.

References

Navigating the Solubility Landscape of 4-Chloro-2,6-dinitrotoluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of 4-Chloro-2,6-dinitrotoluene in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of solubility determination techniques.

Understanding Solubility: Theoretical Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." For this compound, a polar aromatic compound, solubility is expected to be higher in polar organic solvents. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the UNIFAC group contribution method can provide theoretical estimations of solubility.[1][2] These computational tools are valuable for initial solvent screening and for understanding the thermodynamic forces driving dissolution.[1][2] However, for precise and reliable data, experimental determination remains the gold standard.

Experimental Determination of Solubility

Several robust methods are employed to experimentally determine the solubility of solid compounds in organic solvents. The choice of method often depends on the required accuracy, the properties of the compound, and the available analytical instrumentation.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[3][4][5] It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Experimental Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the direct measurement of the mass of the dissolved solute.[7]

Experimental Protocol:

-

Saturation: A saturated solution is prepared using the isothermal equilibrium method as described above.

-

Sample Collection: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution, typically using a rotary evaporator or by gentle heating in a fume hood.

-

Mass Determination: The container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.[7]

Analytical Methods for Concentration Determination

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[8][9]

Experimental Protocol:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

-

Calibration: A series of standard solutions of known concentrations of this compound are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: The saturated filtrate, obtained from the solubility experiment, is appropriately diluted and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[10]

UV-Vis Spectroscopy: This method is applicable if the solute has a distinct chromophore that absorbs light in the ultraviolet-visible range.[11][12][13]

Experimental Protocol:

-

Wavelength of Maximum Absorbance (λmax): The λmax of this compound in the specific solvent is determined by scanning a dilute solution across a range of wavelengths.

-

Calibration: A calibration curve (absorbance vs. concentration) is constructed using a series of standard solutions of known concentrations.

-

Sample Measurement: The absorbance of the appropriately diluted saturated filtrate is measured at the λmax.

-

Concentration Calculation: The concentration of the solute is calculated using the Beer-Lambert law and the calibration curve.

Data Presentation

While specific data for this compound is unavailable, the following table illustrates how experimentally determined solubility data for a related compound, 2,6-dinitrotoluene, can be presented. This serves as a template for organizing data once it is obtained for the target compound.

Table 1: Illustrative Solubility Data for 2,6-Dinitrotoluene in Water at Various Temperatures

| Temperature (°C) | Solubility (mg/L) |

| 5 | Data Not Available |

| 10 | Data Not Available |

| 20 | Data Not Available |

| 25 | 145[13] |

| 30 | Data Not Available |

| 40 | Data Not Available |

Note: This table is for illustrative purposes only and presents data for a related compound due to the absence of published data for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the experimental determination of solubility and the logical relationship between different experimental choices.

Conclusion

This technical guide has outlined the essential methodologies for the experimental determination of the solubility of this compound in organic solvents. While quantitative data for this specific compound is not currently available in the public domain, the detailed protocols for the isothermal equilibrium (shake-flask) method, gravimetric analysis, HPLC, and UV-Vis spectroscopy provide a solid foundation for researchers to generate this critical data. The application of these methods will enable the precise characterization of the solubility profile of this compound, which is crucial for its application in research and development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. UNIFAC - Wikipedia [en.wikipedia.org]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. quora.com [quora.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmaguru.co [pharmaguru.co]

- 9. asianjpr.com [asianjpr.com]

- 10. conductscience.com [conductscience.com]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 4-Chloro-2,6-dinitrotoluene

This technical guide offers a detailed overview of the essential procedures and theoretical considerations for assessing the thermal stability of 4-Chloro-2,6-dinitrotoluene. The content is structured to provide researchers, scientists, and drug development professionals with a robust methodology for determining critical safety and handling parameters. The guide outlines experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the kinetic analysis of thermal decomposition data, and proposes a potential decomposition pathway based on the known behavior of related nitroaromatic compounds.

Introduction

This compound is a nitroaromatic compound, a class of materials often characterized by their energetic properties and potential for thermal instability. A thorough understanding of its thermal decomposition behavior is crucial for safe handling, storage, and application in any chemical process. Thermal analysis techniques, such as TGA and DSC, are fundamental in characterizing the thermal stability of such materials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted or Experimental) | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | PubChem |

| Molecular Weight | 216.58 g/mol | PubChem |

| Appearance | Pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Experimental Protocols for Thermal Analysis

The following sections detail the standardized experimental protocols for TGA and DSC analysis to determine the thermal stability of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.[1]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). The use of multiple heating rates is essential for subsequent kinetic analysis.[3]

-

Data Collection: Continuously record the sample mass and temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[1][2]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 0.5-2 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. Sealing the pan is crucial to prevent sublimation and ensure that the decomposition occurs under confinement.

-

Reference: An empty, hermetically sealed pan of the same type.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 400 °C) at the same linear heating rates used in the TGA experiments.

-

Data Collection: Continuously record the differential heat flow and temperature.

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Data Presentation and Kinetic Analysis

The data obtained from TGA and DSC experiments should be summarized in tables for clear comparison.

Table 2: Summary of TGA Data for this compound (Illustrative)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Final Residue (%) |

| 5 | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined |

| 15 | Data to be determined | Data to be determined | Data to be determined |

| 20 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Summary of DSC Data for this compound (Illustrative)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Enthalpy of Decomposition (J/g) |

| 5 | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined |

| 15 | Data to be determined | Data to be determined | Data to be determined |

| 20 | Data to be determined | Data to be determined | Data to be determined |

Isoconversional methods are employed to determine the kinetic triplet (activation energy, Ea; pre-exponential factor, A; and the reaction model, f(α)) without assuming a particular reaction model.[4][5][6][7] The Friedman (differential) and Flynn-Wall-Ozawa (integral) methods are commonly used.[5][8]

The fundamental rate equation for a solid-state reaction is:

dα/dt = k(T)f(α) = A exp(-Ea/RT)f(α)

where α is the extent of conversion, t is time, T is the absolute temperature, R is the universal gas constant, and k(T) is the temperature-dependent rate constant.

By performing experiments at multiple heating rates, the activation energy can be calculated as a function of the extent of conversion. A significant variation of Ea with α suggests a complex, multi-step decomposition process.[4]

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex and can proceed through several pathways. For this compound, the decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in such molecules, especially at higher temperatures.[9][10] An alternative pathway, particularly at lower temperatures, could involve intramolecular hydrogen abstraction from the methyl group by an ortho nitro group, leading to the formation of an anthranil-like intermediate.[9][10][11] The presence of the chlorine atom may also influence the subsequent decomposition steps.

Diagram 2: Proposed Initial Steps of Thermal Decomposition

Caption: Proposed initial decomposition pathways for this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. By following the detailed experimental protocols for TGA and DSC and applying isoconversional kinetic analysis, researchers can obtain the critical data necessary for ensuring the safe handling, storage, and utilization of this compound. The proposed decomposition pathway, based on the behavior of analogous nitroaromatic compounds, offers a starting point for more in-depth mechanistic studies. The generation of empirical data through these methods is essential for a complete understanding of the thermal hazards associated with this compound.

References

- 1. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 2. azom.com [azom.com]

- 3. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 9. scholars.huji.ac.il [scholars.huji.ac.il]

- 10. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

Theoretical Studies on 4-Chloro-2,6-dinitrotoluene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding 4-Chloro-2,6-dinitrotoluene. Due to the limited availability of direct theoretical and experimental studies on this specific isomer, this document outlines a proposed computational and experimental framework based on established methodologies for closely related compounds. This guide aims to serve as a foundational resource for future research endeavors.

Introduction

This compound is a nitroaromatic compound. Nitroaromatic compounds are of significant interest due to their diverse applications, ranging from explosives to intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding the molecular structure, electronic properties, and reactivity of these compounds is crucial for their safe handling, optimization of their applications, and assessment of their environmental and toxicological impact. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into these aspects at a molecular level.

This guide will detail proposed theoretical and experimental protocols for the comprehensive characterization of this compound, present available data for related compounds for comparative analysis, and provide visualizations for the proposed workflows.

Physicochemical Properties of Related Isomers and Derivatives

To establish a baseline for the expected properties of this compound, the following table summarizes the available physicochemical data for the related isomer, 4-Chloro-2-nitrotoluene.

| Property | Value | Reference |

| Molecular Formula | C7H6ClNO2 | [1] |

| Molecular Weight | 171.58 g/mol | |

| Melting Point | 34-38 °C | [1] |

| Boiling Point | 239-240 °C at 718 mmHg | [1] |

| Appearance | Clear brown liquid after melting | [1] |

Proposed Theoretical and Computational Methodology

In the absence of direct theoretical studies on this compound, a robust computational investigation can be designed based on methodologies successfully applied to similar nitroaromatic compounds. A suggested workflow is outlined below.

Computational Workflow

A typical computational chemistry workflow for the study of a molecule like this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.

Caption: Proposed computational workflow for theoretical studies.

Detailed Computational Protocol

A suitable theoretical approach for studying this compound would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Geometry Optimization: The molecular geometry should be optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

Molecular Properties:

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined to understand the molecule's reactivity and electronic transitions.

-

NBO Analysis: To study charge distribution, hyperconjugative interactions, and bond properties.

-

MEP Mapping: To visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum.

-

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound is the nitration of 4-chlorotoluene (B122035). The following is an adapted protocol based on the synthesis of related compounds.

Materials:

-

4-Chlorotoluene

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add 4-chlorotoluene dropwise to the stirred, cold nitrating mixture. The temperature should be carefully maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours to ensure complete dinitration.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for synthesis and purification.

Spectroscopic Characterization

The synthesized this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to determine the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) and Raman Spectroscopy: These techniques will provide information about the vibrational modes of the molecule, which can be compared with the results from theoretical calculations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

Comparative Spectroscopic Data of Related Compounds

The following tables present available spectroscopic data for related isomers, which can serve as a reference for the characterization of this compound.

1H and 13C NMR Data for 4-Chloro-2-nitrotoluene

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Reference |

| 1H | 7.96 | d, J=2.2 Hz (H3) | [2] |

| 7.47 | dd, J=8.2 Hz, J=2.2 Hz (H5) | [2] | |

| 7.29 | d, J=8.2 Hz (H6) | [2] | |

| 2.57 | s (CH3) | [2] | |

| 13C | 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95 | [2] |

IR Spectroscopy Data for 4-Chloro-2-nitrotoluene

| Wavenumber (cm-1) | Assignment | Reference |

| 1556 | C=C aromatic stretch | [2] |

| 1521 | Asymmetric NO2 stretch | [2] |

| 1481, 1451 | C=C aromatic stretch | [2] |

| 1347 | Symmetric NO2 stretch | [2] |

Conclusion

References

Unlocking New Research Avenues: A Technical Guide to 4-Chloro-2,6-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dinitrotoluene, a halogenated nitroaromatic compound, presents a compelling yet underexplored area for scientific investigation. While structurally related to compounds with known toxicological and environmental significance, its unique chemical makeup suggests potential for novel applications in medicinal chemistry, materials science, and bioremediation. This technical guide synthesizes the current understanding of this compound and its chemical relatives, outlining promising research trajectories. We provide a comprehensive overview of its chemical properties, potential metabolic pathways, and known biological effects of analogous compounds, alongside detailed experimental protocols and data presented for comparative analysis. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this intriguing molecule.

Introduction

This compound is an aromatic organic compound featuring a toluene (B28343) backbone substituted with a chlorine atom and two nitro groups.[1] Its chemical architecture is similar to other dinitrotoluenes (DNTs) and trinitrotoluene (TNT), which are extensively studied for their environmental impact and toxicological profiles.[2][3][4] However, the specific substitution pattern of this compound may confer distinct chemical and biological properties, opening up avenues for new research. This guide explores these potential research areas, providing a framework for investigation by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing experiments and predicting its behavior in various systems. While specific experimental data for this exact isomer is limited, properties can be extrapolated from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Chloro-2-nitrotoluene[5] | 2,4-Dinitrotoluene[6][7][8] | 2,6-Dinitrotoluene[7] |

| Molecular Formula | C₇H₅ClN₂O₄[1] | C₇H₆ClNO₂[5] | C₇H₆N₂O₄[6] | C₇H₆N₂O₄[7] |

| Molecular Weight | 216.58 g/mol [1] | 171.58 g/mol | 182.13 g/mol [8] | 182.13 g/mol [7] |

| Appearance | Pale yellow crystalline solid (Expected) | Pale yellow to off-white solid[5] | Pale yellow crystalline solid[6] | Pale yellow crystalline solid[3] |

| Melting Point | Data not available | 34-38 °C | 67-70 °C[6] | 60-62 °C |

| Boiling Point | Data not available | 239-240 °C | Decomposes at 250–300 °C[8] | 285 °C |

| Water Solubility | Sparingly soluble (Expected) | 109 mg/L (20 °C)[5] | 0.3 g/L (20 °C)[6] | 0.15 g/L (20 °C) |

| LogP (Octanol/Water) | Data not available | 2.5 (Estimated) | 1.98 | 2.04 |

Potential Research Areas

The unique structure of this compound suggests several promising avenues for research, spanning from fundamental chemistry to potential biomedical applications.

Novel Synthesis and Chemical Derivatization

The synthesis of this compound itself is a key starting point. While methods for related compounds exist, optimizing a selective and high-yield synthesis for this specific isomer is a valuable research objective. For instance, the nitration of 4-chlorotoluene (B122035) typically yields a mixture of isomers, and directing this reaction to favor the 2,6-dinitro product presents a chemical challenge.[9][10]

Further research into the derivatization of this compound could unlock a wide range of novel compounds. The nitro groups can be reduced to amines, and the chlorine atom can be substituted, offering multiple handles for chemical modification.[11]

Potential Research Questions:

-

What are the optimal conditions for the selective synthesis of this compound?

-

Can the nitro groups be selectively reduced to yield novel aminonitro or diamino derivatives?

-

What nucleophilic substitution reactions can be performed on the aromatic ring?

Bioremediation and Environmental Fate

Dinitrotoluenes are known environmental contaminants, and understanding the biodegradation of this compound is crucial for environmental science.[2][4] Research could focus on identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. The presence of the chlorine atom may significantly influence its recalcitrance and the nature of its degradation products.

Potential Research Questions:

-

Is this compound susceptible to microbial degradation?

-

What are the enzymatic pathways involved in its breakdown?

-

Does the chlorine substituent affect its persistence in the environment compared to other DNTs?

Toxicology and Mechanistic Studies

The toxicity of dinitrotoluenes is well-documented, with effects on the hematopoietic, nervous, and reproductive systems.[3][12] Investigating the toxicological profile of this compound is essential. Studies could explore its potential for inducing methemoglobinemia, a known effect of some nitroaromatic compounds.[13] Mechanistic studies could focus on how this specific isomer interacts with cellular macromolecules and signaling pathways.

Potential Research Questions:

-

What is the acute and chronic toxicity of this compound in vitro and in vivo?

-

Does it induce oxidative stress and DNA damage?

-

What are the key molecular targets and signaling pathways affected by its exposure?

Medicinal Chemistry and Drug Development

The structural motifs present in this compound are found in various bioactive molecules. For instance, nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. The electron-withdrawing nature of the nitro groups can make the compound susceptible to reduction in the hypoxic environment of tumors, leading to the release of a cytotoxic agent. Furthermore, related compounds have been used in the synthesis of NMDA-glycine antagonists and COX-2 inhibitors.[14]

Potential Research Questions:

-

Can this compound or its derivatives act as hypoxia-activated prodrugs?

-

Can derivatives of this compound exhibit inhibitory activity against clinically relevant enzymes?

-

What is the structure-activity relationship for any observed biological activity?

Experimental Protocols

To facilitate research in these areas, detailed experimental protocols are provided below for key initial investigations.

Protocol for Synthesis of this compound (Hypothetical)

This protocol is a proposed starting point based on the synthesis of related compounds.[9]

Materials:

-

4-Chlorotoluene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Slowly add 4-chlorotoluene to the cooled acid mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water, then with 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Potential Mechanisms and Workflows

To aid in conceptualizing potential research pathways, the following diagrams are provided.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound.

Caption: A hypothetical metabolic pathway for this compound based on known metabolism of related compounds.[15]

Conclusion

This compound represents a molecule with significant untapped research potential. Its unique chemical structure warrants a thorough investigation into its synthesis, reactivity, and biological effects. This guide provides a foundational framework to inspire and direct future studies in areas ranging from environmental science to medicinal chemistry. The exploration of this compound could lead to the development of novel chemical entities, a better understanding of the environmental fate of halogenated nitroaromatics, and potentially new therapeutic agents. The path forward requires a multidisciplinary approach, and it is our hope that this document will serve as a catalyst for such endeavors.

References

- 1. This compound | C7H5ClN2O4 | CID 2749341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Page loading... [guidechem.com]

- 6. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 9. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Dinitrotoluene - IDLH | NIOSH | CDC [cdc.gov]

- 13. 4-Chloro-2,6-dinitroaniline | C6H4ClN3O4 | CID 21484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aarti-industries.com [aarti-industries.com]

- 15. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to 4-Chloro-2,6-dinitrotoluene: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-dinitrotoluene, a key chemical intermediate. The document details its historical context, physicochemical properties, and established synthesis protocols. Furthermore, it explores its toxicological profile and metabolic pathways, offering insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a chlorinated and nitrated aromatic compound belonging to the family of dinitrotoluenes. While not as extensively studied as its isomer 2,4-dinitrotoluene (B133949) (2,4-DNT), it serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1][2] The presence of a chlorine atom and two nitro groups on the toluene (B28343) ring imparts unique reactivity, making it a subject of interest for synthetic chemists. This guide aims to consolidate the available scientific information on this compound, presenting it in a structured and accessible format for the scientific community.

Discovery and History

The specific discovery of this compound is not well-documented with a precise date or individual credited. However, its history is intrinsically linked to the broader development of nitrotoluene chemistry in the late 19th century. The nitration of toluene and its derivatives was a significant area of research during this period, driven by the burgeoning dye and explosives industries.

Key milestones in the synthesis of related compounds laid the groundwork for the eventual isolation and characterization of this compound:

-

1886: Goldschmidt and Honig reported the formation of 4-chloro-3-nitrotoluene (B146361) and 4-chloro-2-nitrotoluene (B43163) through the nitration of p-chlorotoluene using a mixture of nitric and sulfuric acids.[3]

-

Late 19th Century: The Sandmeyer reaction, a versatile method for synthesizing aryl halides from aryl diazonium salts, was developed. This reaction provided a viable pathway for introducing a chlorine atom onto a pre-nitrated toluene ring.

The synthesis of this compound would have logically followed from these early advancements, likely achieved through the further nitration of a monochloronitrotoluene precursor. Industrial-scale production of dinitrotoluenes for applications such as the manufacturing of toluene diisocyanate (a precursor to polyurethane foams) and explosives further spurred the investigation and isolation of various isomers, including this compound.[2][4][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for toxicological and environmental fate assessments.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₄ | [6] |

| Molecular Weight | 216.58 g/mol | [6] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 67-70 °C | [1] |

| Boiling Point | Decomposes | N/A |

| Density | 1.58 g/cm³ (predicted) | [6] |

| Solubility in Water | Low | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 (predicted) | [6] |

| Vapor Pressure | 0.0001 mmHg at 25 °C (predicted) | [6] |

| CAS Number | 39491-92-6 | [6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a suitable chlorinated toluene precursor. The following protocols are based on established methods for the nitration of aromatic compounds.

Nitration of 4-Chloro-2-nitrotoluene

This is a common and direct method for the synthesis of this compound.

Reaction:

Materials:

-

4-Chloro-2-nitrotoluene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a calculated amount of 4-Chloro-2-nitrotoluene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 molar ratio with respect to the substrate) to the flask via the dropping funnel, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Alternatively, the aqueous mixture can be extracted with dichloromethane.

-

The organic layer is then washed with a 5% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.

Toxicological Profile and Metabolic Pathways

The toxicology of this compound is not as extensively studied as that of 2,4-DNT and 2,6-DNT. However, based on the known effects of related dinitrotoluene compounds, a general toxicological profile can be inferred. Dinitrotoluenes are known to cause a range of adverse health effects, primarily targeting the hematopoietic, nervous, and reproductive systems.[8]

The metabolic activation of dinitrotoluenes is a key factor in their toxicity. The nitro groups can be sequentially reduced by nitroreductases in the liver and gut microbiota to form nitroso and hydroxylamino intermediates. These reactive metabolites are capable of binding to cellular macromolecules, including DNA, and can induce oxidative stress.[9][10]

Proposed Metabolic Pathway

The metabolic pathway of this compound is likely to follow a similar route to that of other dinitrotoluenes. The primary steps are expected to involve the reduction of the nitro groups.

The initial reduction of one nitro group leads to the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. The hydroxylamine metabolite is considered to be a key toxic intermediate. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Applications in Synthesis

This compound is primarily used as an intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations.

-

Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups, yielding chlorinated diaminotoluenes. These diamines are valuable precursors for the synthesis of heterocyclic compounds, dyes, and polymers.[11]

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, particularly when activated by the electron-withdrawing nitro groups. This allows for the introduction of different functional groups onto the aromatic ring.

-

Precursor for Energetic Materials: While less common than TNT, related chlorinated and nitrated toluenes have been investigated for their energetic properties.

Conclusion

This compound, a product of the rich history of aromatic nitration chemistry, continues to be a relevant compound for synthetic applications. While its toxicological profile requires further detailed investigation, understanding its probable metabolic pathways provides a foundation for safety assessments. This guide has consolidated the available information on its history, properties, synthesis, and potential biological effects, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. The detailed protocols and structured data presentation aim to facilitate further research and application of this versatile chemical intermediate.

References

- 1. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 2. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 4. epa.gov [epa.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. This compound | C7H5ClN2O4 | CID 2749341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aarti-industries.com [aarti-industries.com]

- 8. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-dinitrotoluene from p-Chlorotoluene

Abstract

This document provides detailed experimental protocols for the synthesis of 4-Chloro-2,6-dinitrotoluene from p-chlorotoluene. The synthesis is a two-step process involving an initial mononitration of p-chlorotoluene to yield 4-chloro-2-nitrotoluene (B43163), followed by a subsequent dinitration to obtain the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive methodologies, data presentation, and safety guidelines.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds. The synthetic route from p-chlorotoluene involves electrophilic aromatic substitution reactions, specifically nitration. The first nitration step yields a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene (B146361), due to the directing effects of the chloro and methyl groups on the aromatic ring. Following separation, the 4-chloro-2-nitrotoluene isomer is subjected to a second, more rigorous nitration to introduce a second nitro group at the 6-position, yielding the desired this compound.

Safety Precautions

Extreme caution must be exercised throughout this synthesis.

-

Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. All handling of these acids should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The temperature of the reaction mixture must be carefully monitored and controlled using an ice bath or other cooling system. The addition of the nitrating mixture should be done slowly and dropwise.

-

Products: Nitroaromatic compounds are toxic and potentially explosive. Avoid inhalation, ingestion, and skin contact. Handle these compounds with care and appropriate PPE.

-

Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional and local regulations.

Experimental Protocols

Step 1: Mononitration of p-Chlorotoluene

This protocol describes the synthesis of a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene from p-chlorotoluene.

Materials:

-

p-Chlorotoluene

-

Concentrated Sulfuric Acid (96%)

-

Concentrated Nitric Acid (65%)

-

Sodium Sulfate (B86663) (anhydrous)

-

Deionized Water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, disperse 39.5 mmol of p-chlorotoluene in 3.3 mL of water.

-

Prepare the nitrating mixture by slowly adding 13.2 mL of 96% sulfuric acid to 3.0 mL of 65% nitric acid in a separate flask, cooled in an ice bath.

-

Cool the p-chlorotoluene mixture to 50-55°C and slowly add the nitrating mixture dropwise while stirring vigorously. Maintain the temperature between 50-55°C throughout the addition.[1]

-

After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.[1]

-

After 2 hours, cool the mixture and add 50 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.[1]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[1]

-

Filter to remove the sodium sulfate and remove the chloroform under reduced pressure to obtain the crude product.

-

The major component, 4-chloro-2-nitrotoluene, can be separated from the 4-chloro-3-nitrotoluene isomer by vacuum distillation.[1]

Data Summary for Mononitration:

| Parameter | Value | Reference |

| p-Chlorotoluene | 39.5 mmol | [1] |

| 65% Nitric Acid | 3.0 mL | [1] |

| 96% Sulfuric Acid | 13.2 mL | [1] |

| Reaction Temperature | 50-55°C | [1] |

| Reaction Time | 2 hours | [1] |

| Isomer Ratio (approx.) | 65% 4-chloro-2-nitrotoluene, 35% 4-chloro-3-nitrotoluene | [1] |

| Yield of 4-chloro-2-nitrotoluene | 49.2% | [1] |

Step 2: Dinitration of 4-chloro-2-nitrotoluene (Proposed Protocol)

This proposed protocol for the synthesis of this compound from 4-chloro-2-nitrotoluene is based on established principles for the dinitration of aromatic compounds, such as the synthesis of trinitrotoluene (TNT). This reaction requires more forcing conditions than the initial mononitration.

Materials:

-

4-chloro-2-nitrotoluene

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Concentrated Nitric Acid (90% or fuming)

-

Deionized Water

-

Ice

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with temperature control

-

Ice bath for emergency cooling

Procedure:

-

In a round-bottom flask, carefully add a calculated amount of fuming sulfuric acid.

-

Slowly cool the fuming sulfuric acid in an ice bath.

-

In a separate flask, prepare the nitrating mixture by carefully adding a molar excess of concentrated nitric acid to the cooled fuming sulfuric acid.

-

Slowly and carefully add 4-chloro-2-nitrotoluene to the nitrating mixture. The temperature should be carefully monitored and controlled. A moderate increase in temperature is expected.

-

After the addition is complete, slowly heat the reaction mixture to a temperature range of 80-100°C. The exact temperature and time will need to be optimized, but a reaction time of several hours is anticipated.

-

After the reaction is complete, cool the mixture to room temperature and then very carefully pour it over a large volume of crushed ice with vigorous stirring.

-